molecular formula C14H18F3N3O7 B12403075 N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide

N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide

Cat. No.: B12403075
M. Wt: 397.30 g/mol
InChI Key: KLBVGHXBEIVUST-RALZIWQXSA-N
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Description

N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide is a synthetic compound with a complex structure It features a trifluoroacetamide group attached to a pyrimidine ring, which is further connected to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Attachment of the Sugar Moiety: The sugar moiety, specifically the oxolan-2-yl group, is introduced through a glycosylation reaction. This step often requires the use of a glycosyl donor and a Lewis acid catalyst.

    Introduction of the Trifluoroacetamide Group: The trifluoroacetamide group is introduced via an acylation reaction using trifluoroacetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially forming hydroxyl derivatives.

    Substitution: The trifluoroacetamide group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Acylation reactions often involve acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various acyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide: shares structural similarities with nucleoside analogs such as zidovudine and lamivudine.

Uniqueness

    Trifluoroacetamide Group: The presence of the trifluoroacetamide group imparts unique chemical properties, including increased lipophilicity and metabolic stability.

    Biological Activity: Its specific interactions with molecular targets may result in distinct biological activities compared to other nucleoside analogs.

Properties

Molecular Formula

C14H18F3N3O7

Molecular Weight

397.30 g/mol

IUPAC Name

N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H18F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h4,7-9,11,21-23H,1-3,5H2,(H,18,25)(H,19,24,26)/t7?,8?,9?,11-/m0/s1

InChI Key

KLBVGHXBEIVUST-RALZIWQXSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@@H]2C(C(C(O2)CO)O)O)CCCNC(=O)C(F)(F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCNC(=O)C(F)(F)F

Origin of Product

United States

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